molecular formula C22H20ClN3O2 B2357110 N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 902627-17-2

N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No. B2357110
CAS RN: 902627-17-2
M. Wt: 393.87
InChI Key: HDGMQDKOENISEX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline structure, with additional functional groups attached. The presence of the imino group (-NH-) and carboxamide group (-CONH2) could influence the chemical properties and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. For example, the imino group might undergo reactions such as hydrolysis, while the carboxamide group could participate in reactions such as amide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorophenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .

Future Directions

Future research could focus on elucidating the synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, studies could investigate potential applications of this compound, such as its use in medicinal chemistry .

properties

IUPAC Name

N-(4-chlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-15-5-7-16(8-6-15)25-22(27)18-12-14-11-13-3-1-9-26-10-2-4-17(19(13)26)20(14)28-21(18)24/h5-8,11-12,24H,1-4,9-10H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGMQDKOENISEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)Cl)CCCN3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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